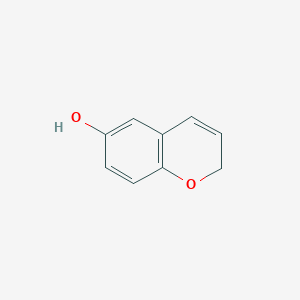

2H-chromen-6-ol

Descripción

Historical Context and Structural Significance of the Chromenol Core

The chromene ring system, also known as benzopyran, is a fundamental heterocyclic structure found abundantly in nature. researchgate.net Historically, interest in this scaffold was significantly propelled by the discovery and study of natural products like flavonoids, isoflavonoids, and catechins, many of which contain the chromene core. researchgate.net The 2H-chromenol subclass, specifically those with a hydroxyl group at the 6-position, gained prominence as the foundational structure for a vast family of natural compounds, including vitamin E congeners like tocotrienols. rsc.orgfrontiersin.org The general parent structures are 2-methyl-3,4-dihydro-2H-chromen-6-ol (a chromanol) and 2-methyl-2H-chromen-6-ol (a chromenol), which serve as the building blocks for over 230 identified natural structures derived from photosynthetic organisms. rsc.orgfrontiersin.orgresearchgate.net

The structural significance of the chromenol core is profound. It consists of a bicyclic system where a benzene (B151609) ring is fused to a pyran ring. uva.nl The "2H" designation indicates the position of the saturated carbon atom in the pyran ring. Key structural features dictate its chemical reactivity and biological function:

The 6-Hydroxy Group : This phenolic hydroxyl group is a critical functional moiety. It is indispensable for the antioxidant activity observed in many chromenol derivatives, as it can donate a hydrogen atom to quench reactive radicals. rsc.orgresearchgate.net

The Benzopyran System : The fusion of the aromatic benzene ring with the oxygen-containing pyran ring creates a unique electronic environment. This scaffold's relative planarity and potential for various substitutions allow for the fine-tuning of its properties. ontosight.ai

Fusion Potential : The chromene ring is often fused with other heterocyclic systems to create complex molecules with enhanced or entirely new biological profiles. acs.orgacs.org This has been a successful strategy in medicinal chemistry to develop novel agents.

The inherent structural characteristics of the chromenol core make it a versatile template for synthetic chemists and a frequent motif in molecules with significant biological importance. acs.org

Overview of Key Research Domains in 2H-Chromen-6-ol Chemistry and Biology

Research surrounding this compound is multifaceted, spanning organic synthesis, medicinal chemistry, and molecular biology.

Chemistry and Synthesis: A primary focus in the chemistry of this compound is the development of efficient and innovative synthetic methodologies. The structural importance of the benzopyran moiety has spurred considerable interest in creating new and improved routes to this molecular skeleton. uva.nl Key approaches include:

Catalytic Syntheses : Modern synthetic strategies heavily rely on catalysis to construct the 2H-chromene ring. These are broadly categorized into transition-metal catalysis, metal-free Brønsted and Lewis acid/base catalysis, and enantioselective organocatalysis. uva.nl

Multicomponent Reactions (MCRs) : There is a drive to develop MCRs that can build complex chromene-based molecules in a single pot from simple starting materials, which is valued for its efficiency and atom economy. acs.org

Classic and Named Reactions : Various established reactions are adapted for chromene synthesis, such as the reaction of salicylaldehydes with other reagents ontosight.airesearchgate.net, the Petasis condensation organic-chemistry.org, and the Rauhut–Currier reaction. acs.org

| Strategy | Description | Key Reactants/Catalysts | Reference |

|---|---|---|---|

| Petasis Condensation | A three-component reaction followed by cyclization to form the chromene ring. | Salicylaldehydes, vinylic/aromatic boronic acids, amines. | organic-chemistry.orgnih.gov |

| Intramolecular Rauhut–Currier Reaction | A selenolate-catalyzed intramolecular cyclization of chalcone (B49325) derivatives. | Chalcone derivatives, lithium aryl selenolates. | acs.org |

| Dual-Organocatalytic Reaction | Uses a dual catalyst system for the selective construction of 2H-chromene derivatives. | Salicylaldehydes, acetylenic diesters, p-toluenesulfonic acid, pyrrolidine. | researchgate.net |

| Gold-Catalyzed Synthesis | Catalytic cyclization of propargyl aryl ethers to form 2H-chromenes. | Propargyl aryl ethers, Gold-based catalysts (e.g., Ph3PAuNTf2). | uva.nl |

Biological and Medicinal Research: The chromenol scaffold is a cornerstone of many biologically active compounds. Research in this domain focuses on identifying and optimizing these activities. uva.nl Derivatives of 2H-chromene are reported to possess a wide spectrum of biological properties, including antioxidant, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities. researchgate.netmdpi.comcaribjscitech.com Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the core structure influence these effects. rsc.org

| Compound Name/Class | Key Structural Features | Reported Biological Activity | Reference |

|---|---|---|---|

| Dalbergichromene | 7-Methoxy-4-phenyl-2H-chromen-6-ol | Antioxidant, anti-inflammatory, antimicrobial. | ontosight.ai |

| Chromeno[3,2-c]pyridines | Fusion of a chromene and a pyridine (B92270) ring. | Antimicrobial, antivirus, cytotoxic, anti-tobacco mosaic virus. | mdpi.com |

| Tocotrienols | 2-methyl-2H-chromen-6-ol core with an unsaturated isoprenoid side chain. | Antioxidant, anti-inflammatory, anti-carcinogenic. | rsc.orgfrontiersin.org |

| Chromenol-Triazole Hybrids | Chromenol core linked to a 1,2,4-triazole (B32235) ring. | Antifungal. | mdpi.com |

| Benzofuro[3,2-f]chromenes | Derived from 5-bromo-2,2-dimethyl-2H-chromen-6-ol. | Antimycobacterial. | pasteur.fr |

Current Research Gaps and Strategic Directions for Future Investigation

Despite significant progress, several gaps remain in the understanding and application of this compound chemistry. Many synthesized derivatives have not been extensively evaluated for their biological activities, and the precise mechanisms of action for many known bioactive chromenols are still not fully elucidated. frontiersin.orgontosight.ai Furthermore, while a large number of natural chromenols have been isolated, their biological functions often remain sparsely investigated. frontiersin.org

Future research is strategically directed towards addressing these gaps and expanding the utility of the chromenol scaffold. Key directions include:

Novel Synthesis and Scaffolding : A primary goal is the continued development of novel, efficient, and sustainable synthetic methods. uva.nl There is a particular emphasis on creating new multicomponent reactions for the rapid assembly of diverse chromene libraries and for the late-stage functionalization of complex molecules like natural products. acs.org

Hybrid Molecule Design : A promising strategy involves the combination of the chromene scaffold with other known pharmacophores (e.g., triazoles, pyridines) to generate hybrid compounds with potentially synergistic or novel biological activities. acs.orgmdpi.commdpi.com

Mechanistic and In-depth Biological Studies : Future work must move beyond preliminary screening to conduct in-depth investigations into the molecular mechanisms underlying the observed biological effects. This includes identifying cellular targets and signaling pathways modulated by chromenol derivatives. frontiersin.orgresearchgate.net

Computational Chemistry : The use of computational tools, such as Density Functional Theory (DFT), is expected to play a larger role in guiding the rational design of new this compound derivatives by predicting their binding affinities to biological targets and other physicochemical properties. vulcanchem.com

Exploration of Natural Diversity : Systematically exploring the vast structural diversity of chromenols from natural sources, particularly marine organisms, remains a fertile ground for discovering new lead compounds for drug development. rsc.org

By focusing on these strategic areas, the scientific community aims to unlock the full potential of the this compound framework in medicinal chemistry and materials science.

Structure

3D Structure

Propiedades

IUPAC Name |

2H-chromen-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6,10H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHHIXKSGGSPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(O1)C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96549-65-4 | |

| Record name | 2H-chromen-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 2h Chromen 6 Ol and Its Analogues

Established Reaction Pathways for 2H-Chromen-6-ol Core Synthesis

The construction of the 2H-chromene core predominantly relies on the formation of the pyran ring fused to a benzene (B151609) ring. Several classical and modern synthetic strategies have been established to achieve this transformation.

Cyclization Reactions for Pyran Ring Formation

Intramolecular cyclization reactions are a cornerstone for the synthesis of the 2H-chromene skeleton. These reactions often proceed through the formation of key intermediates like ortho-quinone methides (o-QMs). mdpi.comresearchgate.net

One prominent strategy involves the oxa-Michael addition . In this approach, a suitably substituted phenol (B47542) undergoes a conjugate addition to an activated alkene, followed by cyclization to form the pyran ring. beilstein-journals.orgmdpi.com For instance, the reaction of salicylaldehydes with α,β-unsaturated aldehydes can be catalyzed to form 2H-chromenes through a tandem oxa-Michael-aldol sequence. beilstein-journals.org This process can be rendered enantioselective through the use of organocatalysts. beilstein-journals.org Similarly, a tandem Knoevenagel condensation/oxa-Michael addition protocol has been developed for the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes from salicylaldehydes and 1,3-bisarylsulfonylpropenes. mdpi.com The reaction is believed to proceed via the initial Knoevenagel condensation, followed by the intramolecular oxa-Michael addition. mdpi.com

Another powerful cyclization method is the intramolecular Wittig reaction . This reaction can be employed to form the pyran ring by reacting a phosphonium (B103445) ylide with a carbonyl group within the same molecule. researchgate.netrsc.org For example, 3-vinyl-2H-chromene derivatives have been synthesized from the corresponding chromene aldehydes using methyl triphenyl phosphonium bromide and a strong base. rsc.orgrsc.org

The Rauhut–Currier reaction , catalyzed by nucleophiles like lithium selenolates, has also been utilized for the intramolecular cyclization to form 2H-chromenes. acs.orgnih.gov The regioselectivity of this reaction, leading to either 2H- or 4H-chromenes, can be controlled by the nature of the substituents on the starting material. acs.orgnih.gov

Furthermore, domino Knoevenagel-cyclization reactions of 2H-chromene derivatives bearing an o-formylaryl side-chain can lead to complex polycyclic systems through various mechanisms, including intramolecular hetero-Diels-Alder reactions. bohrium.com

Metal-Catalyzed Synthetic Approaches

Transition metal catalysis offers a versatile and efficient platform for the synthesis of 2H-chromenes, often proceeding under mild conditions with high functional group tolerance. uva.nlacs.org

Palladium-catalyzed reactions are widely employed. For instance, an enantioselective Pd-catalyzed 6-endo-trig cyclization of certain substrates has been developed to produce 2-aryl-2H-chromenes with high yields and enantioselectivity using a monodentate phosphoramidite (B1245037) ligand. rsc.org

Gold-catalyzed reactions have also proven to be highly effective. Gold(I) catalysts, such as Ph₃PAuNTf₂, can facilitate the synthesis of 2H-chromenes from propargyl aryl ethers. uva.nlacs.org This method is versatile, tolerating both electron-rich and electron-deficient functional groups. acs.org Gold(I) catalysts have also been used for the synthesis of 3-iodo-2H-chromene derivatives via a hydroarylation reaction of aryl (3-iodoprop-2-yn-1-yl) ethers. beilstein-journals.org

Iron-catalyzed reactions provide an economical and environmentally friendly alternative. For example, iron(III) chloride (FeCl₃) can catalyze the intramolecular alkyne-carbonyl metathesis of alkynyl ethers of salicylaldehydes to yield 3-substituted 2H-chromenes in high yields. uva.nlacs.orgresearchgate.net This protocol is compatible with a range of functional groups. researchgate.net

Copper-catalyzed methods are also prevalent. Copper-promoted reactions have been reported for the synthesis of the 2H-chromene scaffold. uva.nl

Below is a table summarizing various metal-catalyzed approaches for the synthesis of 2H-chromenes.

| Catalyst/Metal | Reactants | Product Type | Reference |

| Palladium | Substituted Phenols & Alkenes | 2-Aryl-2H-chromenes | rsc.org |

| Gold(I) | Propargyl Aryl Ethers | 2H-chromenes | uva.nlacs.org |

| Gold(I) | Aryl (3-iodoprop-2-yn-1-yl) ethers | 3-Iodo-2H-chromenes | beilstein-journals.org |

| Iron(III) | Alkynyl Ethers of Salicylaldehydes | 3-Substituted 2H-chromenes | uva.nlacs.orgresearchgate.net |

| Copper | Various | 2H-chromenes | uva.nl |

Organocatalytic and Acid/Base-Catalyzed Methods

Metal-free catalytic systems, including organocatalysis and traditional acid/base catalysis, provide valuable alternatives for 2H-chromene synthesis, often with advantages in terms of cost, toxicity, and operational simplicity. uva.nlacs.orgresearchgate.net

Organocatalysis has emerged as a powerful tool, particularly for the enantioselective synthesis of 2H-chromenes. d-nb.infobeilstein-journals.org Proline and its derivatives, such as diarylprolinol ethers, are effective organocatalysts for the tandem oxa-Michael-aldol reaction between salicylaldehydes and α,β-unsaturated aldehydes, affording chiral 2H-chromenes with high enantioselectivity. beilstein-journals.orgbeilstein-journals.org Simple arylamines can also catalyze the formation of substituted 2H-benzo[h]chromenes through a Mannich-cyclization cascade reaction under mild conditions. mdpi.comresearchgate.netresearchgate.net

Acid-catalyzed methods often involve the cyclization of intermediates. For example, the reaction of salicylaldehydes with amines and alkenylboron compounds can proceed in the presence of a protic solvent to form a 2H-chromene ring. nih.gov Lewis acids like AlCl₃ can promote the intramolecular cyclization of 3-phenoxypropenals to yield 2-hydroxy-2H-chromenes. uva.nl

Base-catalyzed reactions are also common. Diethylamine, for instance, can act as an efficient organocatalyst in a one-pot, three-component reaction of resorcinol, aryl aldehydes, and malononitrile (B47326) to produce 2-amino-4H-chromenes. frontiersin.orgnih.gov

The following table provides examples of organocatalytic and acid/base-catalyzed methods.

| Catalyst Type | Catalyst Example | Reaction Type | Product Type | Reference |

| Organocatalyst | Diarylprolinol Ether | Tandem Oxa-Michael-Aldol | Chiral 2H-chromenes | beilstein-journals.orgbeilstein-journals.org |

| Organocatalyst | Arylamine | Mannich-Cyclization Cascade | 2H-Benzo[h]chromenes | mdpi.comresearchgate.netresearchgate.net |

| Organocatalyst | Diethylamine | Three-component reaction | 2-Amino-4H-chromenes | frontiersin.orgnih.gov |

| Acid Catalyst | Protic Solvents/Lewis Acids (AlCl₃) | Cyclization | 2H-chromenes | uva.nlnih.gov |

Development of Novel and Sustainable Synthetic Protocols

In line with the growing emphasis on environmentally benign chemical processes, significant efforts have been directed towards developing sustainable synthetic protocols for 2H-chromenes.

Green Chemistry Applications (e.g., Solvent-Free, Microwave-Assisted, Water-Mediated Syntheses)

Green chemistry principles are increasingly being applied to the synthesis of 2H-chromenes to reduce waste, energy consumption, and the use of hazardous substances. researchgate.net

Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields. jmest.orgvjs.ac.vn For example, the synthesis of 3-nitro-2H-chromenes from substituted salicylaldehydes and 2-nitroethanol (B1329411) can be achieved under microwave irradiation in a solvent-less, phase-transfer catalytic system. researchgate.netyu.edu.jo This method offers fast reaction rates and high yields. vjs.ac.vn A catalyst-free, microwave-assisted synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes in ethanol (B145695) has also been reported as a rapid and eco-friendly route. frontiersin.orgnih.gov

Solvent-free conditions represent another key green approach. The synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes has been efficiently carried out under solvent-free conditions using a recyclable silica-immobilized L-proline catalyst, either with conventional heating or microwave irradiation. mdpi.com

Water-mediated syntheses are also gaining traction. The reaction of salicylaldehydes with amines and alkenylboron compounds can be performed in protic solvents, including water, to afford 2H-chromenes. nih.gov The use of a water-EtOH mixture as a reaction medium with pyridine-2-carboxylic acid as a catalyst has been demonstrated for the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov

| Green Chemistry Approach | Reactants | Catalyst/Conditions | Benefits | Reference |

| Microwave-Assisted | Salicylaldehydes, 2-nitroethanol | Solvent-free, Phase-transfer catalyst | Rapid, High yield | researchgate.netyu.edu.jo |

| Solvent-Free | Salicylaldehydes, Ethyl trifluoroacetoacetate | Silica-immobilized L-proline | Economical, Reusable catalyst | mdpi.com |

| Water-Mediated | Salicylaldehydes, Amines, Alkenylboron compounds | Protic solvent (water) | Environmentally friendly | nih.gov |

| Water-Ethanol Mixture | Aldehydes, Malononitrile, Dimedone | Pyridine-2-carboxylic acid | Rapid, Recyclable catalyst | nih.gov |

Flow Chemistry Techniques for Scalable Production

While specific examples for the flow chemistry synthesis of "this compound" are not prevalent in the searched literature, the principles of flow chemistry are highly applicable for the scalable production of 2H-chromene derivatives in general. Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and high-throughput screening.

The established reaction pathways, such as metal-catalyzed cyclizations and organocatalytic tandem reactions, are often amenable to adaptation in flow reactor systems. The use of immobilized catalysts (both metal-based and organocatalysts) in packed-bed reactors is a particularly promising strategy for the continuous production of 2H-chromenes, allowing for easy separation of the product and reuse of the catalyst. This approach aligns with the principles of green chemistry by minimizing waste and improving process efficiency, making it an attractive area for future research and industrial application in the synthesis of this compound and its analogues.

Chemo- and Regioselective Transformations

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules derived from this compound. This involves selectively transforming one functional group or position on the molecule while leaving others intact.

Organocatalysis has emerged as a powerful tool for these selective transformations. For instance, L-proline has been utilized as a catalyst in one-pot, three-component reactions to synthesize novel 2H-chromene derivatives through a chemoselective Knoevenagel condensation followed by intramolecular hemiketalization. researchgate.net This approach offers an eco-friendly and selective method to access previously unknown 2H-chromene structures. researchgate.net

The inherent reactivity differences within the 2H-chromene structure can be exploited for regioselective reactions. Palladium-catalyzed reactions, such as the Heck reaction, have been employed for the intramolecular heteroannulation of bromobenzyloxy-substituted chromenes, leading to the regioselective formation of pyrano-fused chelated ketones. tandfonline.comtandfonline.com Similarly, radical cyclizations can afford specific isomers. A notable example is the N-hydroxyphthalimide (NHPI)-mediated chemo- and regioselective radical cyclization of yne-dienones to produce skinident.worldskinident.world-fused dihydrochromenone derivatives. acs.org

Furthermore, the choice of catalyst and reaction conditions can divert reaction pathways to yield different structural isomers. In the intramolecular Rauhut–Currier reaction, the nature of substituents on the starting material dictates whether the reaction proceeds to form a 2H-chromene or a 4H-chromene ring, highlighting the substrate-controlled selectivity of the transformation. nih.gov

| Reaction Type | Catalyst/Reagent | Key Feature | Product Type |

| Knoevenagel/Hemiketalization | L-proline | Chemoselective one-pot reaction | Novel 2H-chromene derivatives |

| Intramolecular Heck Reaction | Pd(OAc)₂ | Regioselective heteroannulation | Pyrano-fused chelated ketones |

| Radical Cyclization | NHPI | Chemo- and regioselective | Fused dihydrochromenones |

| Intramolecular Rauhut–Currier | Lithium Selenolates | Substrate-controlled selectivity | 2H- or 4H-chromenes |

Strategic Derivatization for Structural Diversity

The generation of diverse molecular libraries from a common scaffold is a cornerstone of drug discovery. The this compound framework is particularly amenable to such derivatization, allowing for modifications at the phenolic hydroxyl group, the chromene ring system, and appended side chains.

The phenolic hydroxyl group at the C-6 position is a prime target for modification, influencing the molecule's antioxidant properties and serving as a handle for further functionalization.

Standard synthetic transformations such as O-alkylation and esterification are commonly employed. For example, to create probes for imaging, the C6-hydroxyl group of γ-tocotrienol (a this compound derivative) was reacted with 1,3-di-O-tosylpropane to install a linker for subsequent radiofluorination. mdpi.com Similarly, esterification to form acetates is a common strategy to enhance the stability of tocopherols (B72186) and tocotrienols in dietary supplements. wikipedia.org These reactions typically proceed under standard conditions, for example, using alkyl halides in the presence of a base for alkylation, or acyl chlorides/anhydrides for esterification. While specific studies focusing solely on this compound are detailed in broader contexts, the principles are well-established in the derivatization of related phenolic compounds like 4-hydroxycoumarins, where various alcohols can be used for O-alkylation. growingscience.com

| Modification | Reagents | Purpose | Example Compound Class |

| O-Alkylation | Alkyl halides, Base | Introduce alkyl groups, linkers | Vitamin E analogues for PET imaging |

| Esterification | Acyl chlorides, Anhydrides | Enhance stability, prodrug formation | Tocopheryl acetate (B1210297) |

The aromatic and pyran portions of the 2H-chromene ring offer multiple sites for functionalization, enabling the tuning of electronic and steric properties.

Palladium-catalyzed cross-coupling reactions are particularly powerful for introducing new carbon-carbon bonds. The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, has been extensively used. mdpi.com For this to be applied to the this compound system, the hydroxyl group is typically first converted to a more reactive triflate or a halide (e.g., iodide or bromide). Subsequent coupling with various terminal alkynes can introduce a wide array of substituents onto the aromatic ring. rsc.orgnih.govresearchgate.net This strategy allows for the synthesis of complex derivatives, such as chromeno[4,3-b]quinoxalines. rsc.orgnih.gov

The Heck reaction , another palladium-catalyzed method, couples alkenes with aryl or vinyl halides. researchgate.net This has been used in cascade reactions, for instance, where an intermolecular Suzuki coupling is followed by an intramolecular Heck coupling to build diverse 2H-chromene derivatives from simple starting materials. acs.org These advanced, one-pot procedures provide efficient access to products with diverse substitution patterns. acs.org

| Reaction | Catalyst System | Typical Modification | Key Advantage |

| Sonogashira Coupling | Pd(0) / Cu(I) | C-C bond formation with alkynes | Access to alkynylated heterocycles |

| Heck Reaction | Pd(0) | C-C bond formation with alkenes | Cascade reactions for complex scaffolds |

| Suzuki Coupling | Pd(0) | C-C bond formation with boronic acids | One-pot synthesis of diverse products |

Much of the structural diversity and biological activity of this compound derivatives comes from the nature of the side chain, typically at the C-2 position. Nature provides a masterclass in this, with the vitamin E family (tocotrienols) and marine natural products (sargachromenols) showcasing a vast array of side-chain architectures. nih.govfrontiersin.org

Tocotrienols, which are 2-methyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-2H-chromen-6-ol derivatives, feature an unsaturated isoprenoid tail. skinident.world Synthetic strategies often mimic biosynthetic pathways, which involve the condensation of homogentisic acid with geranylgeranyl diphosphate. nih.gov

Further diversity is achieved through oxidative modifications of these side chains. In nature, cytochrome P450-dependent hydroxylases can introduce hydroxyl, ketone, aldehyde, or carboxylic acid functionalities along the isoprenoid tail. nih.gov For example, litchtocotrienols isolated from the litchi fruit are hydroxylated at the C-11' position, with some analogues also featuring methoxylation on the chromane (B1220400) ring. rsc.org Sargachromanols and sargachromenols, isolated from marine algae, exhibit similar side-chain modifications, including hydroxyl and carbonyl groups at various positions. rsc.orgresearchgate.net These natural products provide a blueprint for the synthetic elaboration of the this compound scaffold to generate novel analogues with potentially unique biological activities. frontiersin.org

| Analogue Class | Parent Side Chain | Typical Modifications | Natural Source Example |

| Tocotrienols | C16 unsaturated isoprenoid | Methylation on chromane ring | Palm oil, Rice bran |

| Litchtocotrienols | δ-Tocotrienol | Hydroxylation (C-11'), Methoxylation (C-5) | Litchi chinensis |

| Sargachromenols | δ-Tocotrienol | Hydroxylation (C-9', C-10'), Carbonyl (C-9') | Sargassum species (algae) |

| Macrolitchtocotrienol A | δ-Tocotrienol | Intramolecular condensation (C-12' to C-6) | Litchi chinensis |

Chemical Reactivity and Mechanistic Investigation of 2h Chromen 6 Ol

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 2H-chromen-6-ol is characterized by the dual nature of its structure. The phenolic ring is highly susceptible to electrophilic attack, while the pyran ring can be targeted by nucleophiles, particularly after activation.

The phenolic hydroxyl group at the C-6 position is a strong activating group, rendering the aromatic ring electron-rich and thus highly susceptible to electrophilic aromatic substitution. The carbons at positions 5 and 7, being ortho to the hydroxyl group, are the primary sites for electrophilic attack. atamanchemicals.com This inherent reactivity is harnessed in various synthetic methodologies. For instance, electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) provides a mild route to substituted 2H-benzopyrans. organic-chemistry.org While not starting from this compound itself, this demonstrates the susceptibility of the aromatic ring to electrophilic attack leading to the chromene system.

Nucleophilic reactions typically target the pyran moiety of the chromene ring system. The 2H-chromene ring is known to undergo ring-opening when subjected to strong nucleophiles. nih.gov In a study involving ethyl 2-oxo-2H-chromene-3-carboxylate, hydrazine (B178648) hydrate (B1144303) as a nucleophile was shown to attack the lactone acyl center, leading to the opening of the pyran-2-one ring. nih.gov Although this example involves a 2-oxo derivative, it illustrates the potential for nucleophilic attack on the heterocyclic ring of the chromene scaffold. The development of rhodium-catalyzed tandem reactions has also shown that intermediates like 6H-benzo[c]chromen-6-ol can undergo sequential nucleophilic substitution. nih.gov Furthermore, lithium selenolates have been demonstrated as effective nucleophilic catalysts in the Rauhut–Currier cyclization of chalcone (B49325) derivatives to form 2H-chromenes, where the selenolate anion acts as the initial nucleophile. acs.orgnih.gov

Radical Transformations and Oxidative Processes

The this compound moiety is central to the antioxidant activity of tocopherols (B72186) (Vitamin E), which is predicated on its ability to undergo radical transformations. nih.govfrontiersin.org The phenolic hydrogen atom on the C-6 hydroxyl group is readily donated to quench reactive oxygen species (ROS), thereby preventing oxidative damage to biological membranes. atamanchemicals.comnih.gov This process generates a stabilized phenoxyl radical (tocopheroxyl radical), which is relatively unreactive and can be recycled back to the antioxidant form. frontiersin.org

Beyond its role as a radical scavenger, the 2H-chromene framework can be synthesized through reactions involving radical intermediates. A notable method involves the cobalt(II)-catalyzed reaction of salicyl N-tosylhydrazones with terminal alkynes. nih.gov This process proceeds through a Co(III)-carbene radical intermediate, which undergoes radical addition to the alkyne to form a salicyl-vinyl radical. nih.govmsu.edu A subsequent hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the vinyl radical leads to an o-quinone methide intermediate, which cyclizes to afford the 2H-chromene product. nih.govmsu.edu This metalloradical approach highlights a sophisticated pathway to construct the chromene ring system.

Table 1: Examples of Radical Transformations Involving the 2H-Chromene Scaffold

| Reaction Type | Catalyst/Conditions | Key Intermediate(s) | Product Type | Reference(s) |

| Antioxidant Activity | None (Physiological) | Phenoxyl Radical (Tocopheroxyl) | Quenched ROS | atamanchemicals.comnih.govfrontiersin.org |

| Metalloradical Cyclization | [CoII(Porphyrin)] | Co(III)-Carbene Radical, Salicyl-Vinyl Radical | 2H-Chromene | nih.govmsu.edu |

| Thioarylative Cyclization | Not specified | Vinyl Radical | Dihydro-2H-chromen-6-ol derivative | acs.org |

Chemo- and Regioselectivity in Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient means to construct complex molecular architectures like 2H-chromenes in a single step. Controlling the chemo- and regioselectivity of these reactions is a critical aspect of their synthetic utility.

The synthesis of 2H-chromenes from salicylaldehydes, amines, and alkenylboron compounds is a prime example of a selective MCR. nih.gov This process is believed to proceed through an amino phenol (B47542) intermediate which, upon heating, undergoes cyclization to form the 2H-chromene product. nih.gov The reaction conditions, including the choice of base and solvent, can be tuned to control the outcome. For instance, a base-dependent chemoselectivity was observed in the reaction of para-quinone methides with α-alkylidene succinimides; using K₂CO₃ favored the formation of 2H-chromen-2-one, whereas Cs₂CO₃ led to a chromeno[2,3-c]pyrrole scaffold. acs.org

Regioselectivity is particularly important when isomeric products can be formed, such as 2H- versus 4H-chromenes. In the intramolecular Rauhut–Currier reaction catalyzed by lithium selenolates, the regioselectivity was found to be dependent on the substituents of the starting materials. acs.orgnih.gov Similarly, iron(III) chloride-catalyzed intramolecular hydroaryloxylation of 2-propargyl phenols consistently favors the 6-endo-dig cyclization to produce 2H-chromenes over the 5-exo-dig pathway that would lead to benzofurans. uva.nl The high regioselectivity in the synthesis of a 2,2-dimethyl-7-(2′-methylbut-3′-en-2′-yl)-2H-chromen-6-ol was achieved through consecutive Claisen rearrangements. acs.org

Table 2: Chemo- and Regioselectivity in 2H-Chromene Synthesis

| Reaction Type | Substrates | Catalyst/Conditions | Selectivity Outcome | Reference(s) |

| (4+2) Annulation | para-Quinone Methide, α-Alkylidene Succinimide | K₂CO₃ vs Cs₂CO₃ | Chemoselective: 2H-Chromen-2-one vs Chromeno[2,3-c]pyrrole | acs.org |

| Rauhut–Currier Reaction | Chalcone Derivatives | Lithium Selenolates | Regioselective: 2H- vs 4H-chromene formation dependent on substituents | acs.orgnih.gov |

| Intramolecular Hydroaryloxylation | 2-Propargyl Phenols | FeCl₃, Aniline | Regioselective: Favors 6-endo-dig cyclization for 2H-chromene | uva.nl |

| Three-Component Reaction | Salicylaldehyde, Amine, Alkenylboron Compound | Heat | Selective formation of 2H-chromene | nih.gov |

Ring-Opening and Rearrangement Mechanisms

The 2H-chromene ring system can undergo ring-opening and rearrangement reactions under specific conditions, providing pathways to alternative molecular scaffolds or more complex structures.

Ring-opening of the pyran ring is a known reaction pathway, especially for derivatives containing a lactone (coumarin) or related functionalities. Nucleophilic attack at the C2 or C4 position can initiate cleavage of the heterocyclic ring. For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate leads to the opening of the pyran-2-one ring. nih.gov A plausible mechanism involves the nucleophilic attack of hydrazine on the carbonyl carbon, followed by ring fission. nih.gov

Rearrangement reactions are also pivotal in both the synthesis and transformation of 2H-chromene derivatives. The Claisen rearrangement is a powerful tool for forming C-C bonds and has been used as a key step in the synthesis of prenylated this compound derivatives. acs.org The Baeyer-Villiger oxidation represents another significant rearrangement, converting cyclic ketones into lactones. wiley-vch.deadichemistry.com For instance, the oxidation of 2,3-dihydro-1H-inden-1-one, a ketone with a structure related to the chromane (B1220400) backbone, can yield 3,4-dihydro-2H-chromen-2-one, demonstrating a rearrangement where an aryl group migrates. adichemistry.com In some catalytic syntheses of 2H-chromenes, a dehydration-hydration rearrangement sequence is proposed to occur after the formation of an initial 4H-chromen-4-ol intermediate. msu.edu

Table 3: Ring-Opening and Rearrangement Reactions

| Reaction Name | Substrate Type | Reagents/Conditions | Key Mechanistic Step | Product Type | Reference(s) |

| Nucleophilic Ring-Opening | 2-Oxo-2H-chromene | Hydrazine Hydrate | Nucleophilic attack on lactone carbonyl | Ring-opened hydrazide | nih.gov |

| Claisen Rearrangement | Prenylated Aryl Ethers | Heat | acs.orgacs.org-Sigmatropic rearrangement | C-Prenylated Phenols (precursors to chromenes) | acs.org |

| Baeyer-Villiger Oxidation | Cyclic Ketones (e.g., Dihydroindenone) | Peroxy acids (e.g., mCPBA) | Migration of an alkyl/aryl group to an electron-deficient oxygen | Lactones (e.g., Dihydro-2H-chromen-2-one) | adichemistry.com |

| Dehydration-Hydration Rearrangement | 4H-Chromen-4-ol intermediate | Acid/Catalyst | Formation and rearrangement of carbocation | 2H-Chromene | msu.edu |

Computational and Theoretical Chemistry of 2h Chromen 6 Ol

Electronic Structure and Molecular Orbital Theory Studies

Molecular Orbital Theory (MOT) is a fundamental concept in chemistry that explains the electronic structure of molecules, which is essential for predicting their stability, reactivity, and spectroscopic properties. numberanalytics.com According to MOT, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. numberanalytics.comck12.orgbccampus.ca These molecular orbitals are classified as either bonding orbitals, which are lower in energy and stabilize the molecule, or antibonding orbitals, which are higher in energy and destabilize it. bccampus.calibretexts.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). mdpi.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the electronic properties of molecules like 2H-chromen-6-ol and its derivatives. mdpi.comresearchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the HOMO and LUMO energies of related chromene structures. researchgate.net In one study on a coumarin (B35378) derivative, the HOMO energy was calculated to be -6.71 eV in ethanol (B145695), indicating its potential to act as a soft electrophile. researchgate.net The theoretical HOMO–LUMO energy gap for 2-oxo-2H-chromen-7-yl benzoate (B1203000) was calculated to be around 4.4 eV. sapub.org

The distribution of electron density in the FMOs reveals the most probable sites for electrophilic and nucleophilic attacks. In many chromene derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl ring and the hydroxyl group, while the LUMO is distributed over the pyran ring. researchgate.net This distribution is crucial for understanding the molecule's role in chemical reactions. researchgate.net

Table 1: Frontier Molecular Orbital Energies of a Substituted 2H-Chromen-2-one Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.71 |

| LUMO | Not specified |

| HOMO-LUMO Gap | Not specified |

Data obtained for a coumarin derivative in ethanol using DFT calculations. researchgate.net

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is essential for understanding the three-dimensional structure of molecules and how their different spatial arrangements, or conformers, influence their physical and biological properties. chemrxiv.orgresearchgate.net The 2H-chromene ring system, being a six-membered heterocycle fused to a benzene (B151609) ring, can adopt various conformations. The exploration of the potential energy surface helps to identify the most stable conformers and the energy barriers between them. chemrxiv.org

For chromene derivatives, the puckering of the dihydropyran ring is a key conformational feature. researchgate.net Computational methods like DFT and ab initio calculations are employed to determine the relative energies of different conformers, such as chair, boat, and twist-boat forms. researchgate.net For example, in a study of 2-oxo-2H-chromen-7-yl benzoate, DFT calculations were used to optimize the molecular geometry and revealed differences in torsion angles between the coumarin and benzoate rings compared to experimental X-ray data. researchgate.net

The conformational landscape of a molecule dictates its flexibility and ability to interact with biological targets. chemrxiv.org Understanding the energy landscape allows researchers to predict the most likely conformations that will be present under physiological conditions, which is crucial for drug design and understanding biological activity. chemrxiv.org

Prediction and Elucidation of Reaction Mechanisms via Quantum Chemical Methods

Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. rsc.orgorientjchem.org For chromene derivatives, these methods have been used to study various reactions, including their synthesis and antioxidant activity. bohrium.com

For instance, the antioxidant mechanism of chromene-based Schiff bases has been investigated using DFT studies. These studies can help determine whether the antioxidant activity proceeds via a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism. For one such compound, the HAT mechanism was found to be more favorable for scavenging DPPH free radicals. bohrium.com

Semi-empirical quantum chemical methods have also been used to study the photoconversion of [2H]-chromene compounds. capes.gov.br These calculations help to understand the pyran-ring opening in both the ground and excited states, suggesting mechanisms for the formation of different photoisomers. capes.gov.br

In the synthesis of chromene rings, computational studies can elucidate the reaction mechanism. For example, the formation of 2H- and 4H-chromene rings via an intramolecular Rauhut–Currier reaction catalyzed by lithium selenolates has been studied. The mechanism involves the nucleophilic attack of selenium on an α,β-unsaturated double bond, leading to the formation of a cyclic product. acs.org

Calculation of Quantum Chemical Descriptors for Reactivity Profiling

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. rsc.org These descriptors, such as the electrophilicity index, chemical potential, and chemical hardness, are calculated using the energies of the HOMO and LUMO. mdpi.comscirp.org

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. scirp.org

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.comscirp.org

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). mdpi.com

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. scirp.org For example, a study on a series of isomers showed that propan-1-ol is a better electrophile than propan-2-ol based on its higher chemical potential and lower hardness. scirp.org Such analyses are crucial for predicting the reactivity of this compound and its derivatives in various chemical environments. quantum-chem.pro.br

Table 2: Calculated Quantum Chemical Descriptors for Propan-1-ol and Propan-2-ol

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) |

|---|---|---|---|

| Propan-1-ol | -0.13 | 0.22 | 0.04 |

| Propan-2-ol | -0.12 | 0.23 | 0.03 |

Data from a comparative theoretical study of isomers. scirp.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. chemrxiv.orgnih.gov These methods are fundamental in drug discovery and design. ekb.eg

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ekb.eg The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them. chemrxiv.org For example, molecular docking studies of chromene derivatives have been used to evaluate their potential as inhibitors of various enzymes, such as α-amylase and α-glucosidase, which are relevant targets for anti-diabetic agents. researchgate.net In one study, chromene derivatives showed good binding interactions with the cancer target protein Rab23, with binding scores ranging from -6.2 to -7.9 kcal/mol. ekb.eg

Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time. nih.gov Starting from the docked pose, MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, the stability of binding, and the role of solvent molecules. nih.gov MD simulations have been used to study the stability of telomerase inhibitors, including catechin (B1668976) analogues with a chromene subunit, within the active site of the receptor. chemrxiv.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. chemrxiv.org

Together, docking and MD simulations provide a comprehensive picture of ligand-target interactions, guiding the design of more potent and selective inhibitors. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-oxo-2H-chromen-7-yl benzoate |

| Propan-1-ol |

| Propan-2-ol |

| [2H]-Chromene |

| 4H-Chromene |

| Lithium selenolates |

| DPPH |

| Catechin |

| α-Amylase |

| α-Glucosidase |

Biological Activities and Mechanistic Elucidation of 2h Chromen 6 Ol and Its Analogues Excluding Clinical Human Trials and Associated Data

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant properties of 2H-chromen-6-ol derivatives are primarily attributed to their unique 6-hydroxy-chromanol structure, which enables them to effectively quench harmful reactive oxygen species (ROS). nih.govresearchgate.net This activity is crucial in mitigating oxidative stress, a condition implicated in various cellular damage and aging processes. researchgate.net

In Vitro Assays and Molecular Mechanism of Action

A variety of in vitro assays have been employed to quantify the antioxidant and radical scavenging capabilities of 2H-chromen-2-one derivatives. researchgate.net These spectrophotometric methods are valued for their simplicity, speed, and convenience. mdpi.com Commonly used assays include:

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. mdpi.comnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) Radical Cation Scavenging Assay: This method assesses the scavenging of the cationic radical ABTS•+, which is applicable to both hydrophilic and lipophilic antioxidants. mdpi.comnih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). asianpubs.org

Interaction with AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride): This assay measures the interaction with a water-soluble azo compound. mdpi.com

Competition with DMSO for Hydroxyl Radicals: This method assesses the scavenging of highly reactive hydroxyl radicals. mdpi.com

Studies have demonstrated that coumarin (B35378) derivatives, which contain the 2H-chromen-2-one core, exhibit moderate antiradical activity in these assays. researchgate.net For instance, certain derivatives have shown notable activity against the superoxide (B77818) radical anion (O₂•⁻). researchgate.net The antioxidant potential of these compounds is often linked to the presence and position of hydroxyl groups on the aromatic ring, which facilitate the donation of hydrogen atoms or electrons to neutralize free radicals. The conjugated π-electron system of the coumarin structure also contributes to this activity.

Cellular Antioxidant Pathway Modulation (e.g., NRF2 Activation)

Beyond direct radical scavenging, this compound analogues can exert their antioxidant effects by modulating cellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a critical role in the cellular defense against oxidative stress. mdpi.comphysiology.org

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com In the presence of oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. mdpi.comphysiology.org There, it forms a heterodimer with small Maf proteins (sMAF) and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. mdpi.com

Several compounds containing the chromene structure have been shown to activate the Nrf2 pathway. For example, resveratrol, a well-known polyphenol, induces the synthesis of the primary endogenous antioxidant, glutathione (B108866) (GSH), by activating Nrf2. physiology.org This activation can occur through the modulation of upstream signaling kinases like MAP kinases. physiology.org Similarly, other coumarin derivatives have been found to upregulate Nrf2, leading to enhanced antioxidant defenses. nih.gov For instance, treatment with 3-Benzoyl-5-Hydroxy-2H-Chromen-2-One (LM-031) has been shown to enhance Nrf2 expression in a cellular model. mdpi.com

Anti-inflammatory Mechanisms in Cellular and Non-Human In Vivo Models

The anti-inflammatory properties of this compound and its analogues are well-documented in a variety of cellular and non-human in vivo models. nih.govresearchgate.netfrontiersin.org These compounds can modulate inflammatory responses through multiple mechanisms, including the suppression of pro-inflammatory mediators and the inhibition of key signaling pathways. nih.gov

Modulation of Pro-inflammatory Cytokine and Mediator Production (e.g., IL-6, TNF-α, NO, PGE2)

A key aspect of the anti-inflammatory activity of this compound derivatives is their ability to inhibit the production of pro-inflammatory cytokines and mediators. In various studies, these compounds have been shown to reduce the levels of:

Interleukin-6 (IL-6): A pleiotropic cytokine involved in a wide range of inflammatory responses. frontiersin.orgresearchgate.netmdpi.com

Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine that plays a central role in systemic inflammation. nih.govresearchgate.netbiorxiv.org

Nitric Oxide (NO): A signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), contributes to inflammation. nih.govresearchgate.net

Prostaglandin E2 (PGE2): A principal mediator of inflammation produced via the cyclooxygenase (COX) pathway. nih.gov

For example, sargachromenols, a class of chromenol derivatives, have been identified as potent anti-inflammatory agents due to their inhibitory effect on NO production in lipopolysaccharide (LPS)-treated microglial cells. researchgate.net Similarly, other chromanol derivatives have been shown to reduce the LPS-induced production of NO and PGE2 in murine macrophages. nih.gov Furthermore, some tocotrienol (B1241368) derivatives have demonstrated the ability to decrease the expression of IL-6 and TNF-α mRNA in LPS-stimulated macrophage cell lines. frontiersin.org

Table 1: Inhibitory Effects of this compound Analogues on Pro-inflammatory Mediators

| Compound/Analogue | Model System | Inhibited Mediator(s) | Reference(s) |

|---|---|---|---|

| Sargachromenols | LPS-treated murine microglial BV-2 cells | Nitric Oxide (NO) | researchgate.net |

| Sargachromanol D | LPS-induced RAW 264.7 macrophages | NO, PGE2, TNF-α, IL-1β, IL-6 | nih.gov |

| δ-Tocotrienol-13′-COOH | LPS-stimulated murine RAW264.7 macrophages | NO, PGE2, IL-6, TNF-α | frontiersin.org |

| γ-Tocotrienol | LPS-stimulated RAW264.7 cells | IL-6, TNF-α | frontiersin.org |

| Shanciol B | LPS-induced inflammation models | NO, PGE2 | |

| Quercinol | N/A | Cyclooxygenase 2 (COX-2) | medkoo.com |

| 2-Trifluoromethyl-2H-chromene ethers | CFA-induced arthritis model | IL-1β, TNF-α, IL-6 | researchgate.net |

| Urolithin A | IL-1β-stimulated human colonic fibroblasts | PGE2 | nih.gov |

Interrogation of Key Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of this compound analogues are often mediated by their interaction with key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. frontiersin.org

NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes like iNOS and COX-2. researchgate.netfrontiersin.org Several this compound derivatives have been shown to inhibit the activation of NF-κB. researchgate.netebi.ac.uk For example, a synthetic nitroalkene derivative of a chromanol was found to inhibit NF-κB-dependent signaling in vitro and in vivo. researchgate.net This inhibition prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of its target inflammatory genes. mdpi.com

MAPK Pathway: The MAPK family of proteins, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a significant role in mediating cellular responses to a variety of external stimuli, including inflammatory signals. nih.govfrontiersin.org These pathways are involved in the regulation of cytokine expression, apoptosis, and other cellular processes. nih.gov Some tocotrienol derivatives have been observed to exert inhibitory effects on the MAPK pathway by reducing the phosphorylation of ERK, p38, and JNK. nih.govfrontiersin.org

Enzyme Inhibition in Inflammation (e.g., COX, LOX)

Another important anti-inflammatory mechanism of this compound analogues is the direct inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.net

Cyclooxygenases (COX): COX enzymes, particularly the inducible isoform COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govfrontiersin.orgsci-hub.se Several this compound derivatives have been reported to inhibit COX-2 activity. nih.govfrontiersin.org For instance, δ-tocopherol and γ-tocotrienol have shown inhibitory activity against COX-2-catalyzed PGE2 synthesis. nih.gov Some tocotrienol metabolites have also been found to be potent inhibitors of COX-2 activity. frontiersin.org

Lipoxygenases (LOX): LOX enzymes catalyze the production of leukotrienes, another class of potent inflammatory mediators. nih.gov Inhibition of LOX activity is a target for anti-inflammatory drug development. mdpi.com Certain chromanol derivatives have demonstrated inhibitory effects on 5-LOX, with IC50 values in the low micromolar range. nih.gov

Table 2: Enzyme Inhibitory Activity of this compound Analogues

| Compound/Analogue | Enzyme | Model System | IC50/Inhibition | Reference(s) |

|---|---|---|---|---|

| δ-Tocopherol | COX-2 | IL-1β stimulated human lung epithelial A549 cells | IC50 = 1–3 μM | nih.gov |

| γ-Tocotrienol | COX-2 | IL-1β stimulated human lung epithelial A549 cells | IC50 = 1–3 μM | nih.gov |

| δ-9′-T-COOH | COX-2 | Human lung adenocarcinoma A549 cells | IC50 = 6 µM | frontiersin.org |

| Chromanol derivatives | 5-LOX | Neutrophils and promyelocytic HL-60 cells | IC50 = 0.5–1.0 μM | nih.gov |

| Quercinol | COX-2, Xanthine Oxidase, Horseradish Peroxidase | N/A | Micromolar concentrations | medkoo.com |

| Chlorinated coumarins | Lipoxygenase (LOX) | N/A | Moderate to good | researchgate.net |

Enzyme Modulation and Inhibition Mechanisms (Non-Clinical Context)

The therapeutic potential of this compound and its derivatives is significantly linked to their ability to modulate the activity of various enzymes. In non-clinical settings, these compounds have been extensively studied as inhibitors of enzymes implicated in metabolic diseases and pigmentation disorders.

Kinetic Analysis of Enzyme Inhibition (e.g., Tyrosinase, α-Glucosidase, α-Amylase)

Kinetic studies are crucial for understanding the mechanism by which a compound inhibits an enzyme. For 2H-chromene analogues, these analyses have revealed diverse modes of inhibition against key enzymatic targets.

α-Glucosidase and α-Amylase Inhibition: Digestive enzymes such as α-glucosidase and α-amylase are primary targets for controlling postprandial hyperglycemia. mdpi.comnih.gov The inhibition of these enzymes slows carbohydrate digestion, leading to a reduced rate of glucose absorption. mdpi.com Several 2H-chromene derivatives have demonstrated potent inhibitory activity against these enzymes.

For instance, synthetic chromane (B1220400) analogues have been identified as strong inhibitors of α-glucosidase. mdpi.com Kinetic analysis of chromane analogue 6 (from the study) revealed a mixed-type inhibition mechanism with a Ki value of 51.30 μM, indicating its affinity for the enzyme is higher than that of the competitive inhibitor acarbose (B1664774) under the same experimental conditions. mdpi.com Another derivative, chromene 7 (from the study), showed a lower affinity with a Ki of 135.81 μM. mdpi.com A separate study on 6-sulfonamide-2H-chromene derivatives reported significant α-glucosidase inhibition, with some compounds showing IC50 values (0.548 ± 0.02 µg/mL) superior to the standard, Acarbose (0.604 ± 0.02 µg/mL). researchgate.net

Regarding α-amylase, pyranochromenone and 2H-chromenone derivatives have been synthesized and evaluated. Compound 6h from one study was identified as the most potent α-amylase inhibitor in its series. researchgate.net In another investigation, semi-synthetic arylidene-based sesquiterpene coumarins, which contain a chromen-2-one core, showed promising α-amylase inhibition with IC50 values ranging from 7.24 to 28.98 μM. nih.gov Kinetic analysis of the most potent compound, 3k , revealed a competitive mode of inhibition. nih.gov Vaticanol B, a stilbenoid tetramer, demonstrated competitive inhibition of both human salivary and pancreatic α-amylases. nih.gov

Table 1: α-Glucosidase and α-Amylase Inhibition by 2H-Chromene Analogues

| Compound/Derivative Type | Enzyme Target | Inhibition (IC50) | Kinetic/Mechanistic Details | Reference |

|---|---|---|---|---|

| Chromane analogue 6 | α-Glucosidase | Potent, Ki = 51.30 μM | Mixed-type inhibition | mdpi.com |

| Chromene analogue 7 | α-Glucosidase | Ki = 135.81 μM | Lower affinity inhibitor | mdpi.com |

| 6-Sulfonamide-2H-chromene derivative 2 | α-Glucosidase | 0.548 ± 0.02 µg/mL | More potent than acarbose | researchgate.net |

| Arylidene-based sesquiterpene coumarin (3k) | α-Amylase | 7.24 ± 0.36 μM | Competitive inhibition | nih.gov |

| Arylidene-based sesquiterpene coumarin (3m) | α-Amylase | 8.83 ± 0.22 μM | Higher activity than acarbose | nih.gov |

| Vaticanol B | Pancreatic α-Amylase | 6.1 ± 0.5 μM | Competitive inhibition | nih.gov |

| Vaticanol B | Salivary α-Amylase | 5.3 ± 0.3 μM | Competitive inhibition | nih.gov |

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation and for use in cosmetics. Coumarin-based compounds, which share the benzopyranone structure with 2H-chromen-2-ones, have been investigated as tyrosinase inhibitors. mdpi.com One coumarin–thiosemicarbazone analog, FN-19 , exhibited potent anti-tyrosinase activity (IC50 = 42.16 ± 5.16 µM), and kinetic studies identified it as a mixed inhibitor. mdpi.com Another study synthesized coumarin derivatives from a 2-(2-oxo-2H-chromen-4-yl)acetic acid scaffold, with compound 13 showing uncompetitive tyrosinase inhibition (IC50 = 68.86 µM). nih.gov This mode of inhibition, where the inhibitor binds only to the enzyme-substrate complex, is determined from Lineweaver-Burk plots that show changes in both Km and Vmax. nih.gov

Molecular Basis of Ligand-Enzyme Interactions

Molecular docking studies have provided significant insights into how 2H-chromene derivatives bind to their respective enzyme targets, revealing the specific interactions that underpin their inhibitory activity.

For α-amylase and α-glucosidase inhibitors, docking analyses suggest that these compounds occupy the enzyme's active site, often through hydrophobic interactions and hydrogen bonds with key amino acid residues. researchgate.netresearchgate.net In the case of arylidene-based coumarin derivatives inhibiting α-amylase, interactions were observed with amino acid residues in an allosteric site of the enzyme. nih.gov Similarly, for α-glucosidase, chromane analogues were found to interact with amino acids outside of the catalytic site. mdpi.com Computational docking of 6-sulfonamide-2H-chromene derivatives confirmed successful placement within the active pockets of both α-amylase and α-glucosidase, characterized by favorable binding energies. researchgate.net

In the context of carbonic anhydrase (CA) inhibition, docking studies of 2H-chromene and 7H-furo-chromene derivatives revealed that interactions with the zinc ion (Zn2+) in the catalytic site are critical. tandfonline.comunica.it The binding is further stabilized by interactions with nearby residues such as His119, Thr200, and Thr201. tandfonline.comunica.it For tyrosinase, docking simulations of the inhibitor FN-19 suggested that its hydroxyl group forms coordinate bonds with the two copper ions in the active site, with van der Waals forces playing a major role in stabilizing the complex. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogues, these studies have been pivotal in identifying key structural features that determine their potency and selectivity as enzyme inhibitors and modulators of cellular pathways. tandfonline.comresearchgate.net

Influence of Substituent Patterns on Potency and Selectivity

The type, position, and nature of substituents on the chromene scaffold dramatically influence the biological effects of the resulting derivatives. nih.gov

In the development of carbonic anhydrase inhibitors, specific substitution patterns on 2H-chromene and 7H-furo-chromene scaffolds were found to be crucial for potency and selectivity. tandfonline.com For instance, the introduction of a 4'-methoxyphenyl-7-oxoethoxy moiety at position 7 of the 2H-chromene core resulted in a particularly potent compound (EMAC10163b ). tandfonline.com Conversely, attaching a 4'-methylphenyl, 4'-methoxyphenyl, or 4'-bromophenyl group at position 6 of the furo-chromene skeleton led to a complete loss of activity against CA I, II, and IX, but selective inhibition of CA XII. tandfonline.com This highlights how subtle changes can shift selectivity between enzyme isoforms.

For α-amylase inhibitors derived from sesquiterpene coumarins, the nature of the substituent on the phenyl ring of the arylidene moiety was critical. nih.gov An unsubstituted phenyl ring resulted in weak inhibition, whereas the introduction of a tetrafluoroethoxy fragment or a p-pyrrolidine moiety significantly enhanced inhibitory activity, with the latter being more active than the standard drug acarbose. nih.gov This suggests that electron-donating groups can increase potency. nih.gov

In the context of HIF-1 pathway inhibitors, SAR studies of 2,2-dimethyl-2H-chromene based arylsulfonamides identified a 3,4-dimethoxybenzenesulfonyl group as the most effective among the tested arylsulfonyl groups. nih.gov The presence of a propan-2-amine substituent also conferred the strongest inhibitory effect on HIF-1 activated transcription. nih.gov

Table 2: Influence of Substituents on Biological Activity of 2H-Chromene Analogues

| Chromene Scaffold | Substituent & Position | Target | Effect on Activity | Reference |

|---|---|---|---|---|

| 2H-Chromene | 4'-methoxyphenyl-7-oxoethoxy at C7 | Carbonic Anhydrase | Remarkable potency | tandfonline.com |

| 7H-furo-chromene | 4'-methylphenyl at C6 | Carbonic Anhydrase | Selective for CA XII; inactive against CA I, II, IX | tandfonline.com |

| Arylidene-coumarin | p-pyrrolidine on phenyl ring | α-Amylase | Enhanced inhibition (IC50 = 8.83 ± 0.22 μM) | nih.gov |

| Arylidene-coumarin | Unsubstituted phenyl ring | α-Amylase | Weak inhibition (IC50 = 28.98 ± 0.65 μM) | nih.gov |

| 2,2-dimethyl-2H-chromene | 3,4-dimethoxybenzenesulfonyl group | HIF-1 Pathway | Strongest inhibition | nih.gov |

| 2,2-dimethyl-2H-chromene | Propan-2-amine | HIF-1 Pathway | Strongest inhibition of HIF-1 transcription | nih.gov |

Stereochemical Effects on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets. It is well-established that the absolute configuration of a molecule is strictly linked to its biological activity. researchgate.net

In chromene derivatives, the chiral center at the C-2 position is of particular importance. For example, the stereochemistry of (R)-2-[(3E,7E)-9-hydroxy-4,8-dimethylnona-3,7-dien-1-yl]-2,8-dimethyl-2H-chromen-6-ol was determined to be R by observing a specific negative Cotton effect in its ECD spectrum. nih.gov This specific configuration is integral to its defined biological properties. The reduction of double bonds in the side chain of tocotrienol precursors, which have a chromanol core, results in two R-configurated stereogenic centers at C-4′ and C-8′, which defines the structure of the resulting tocopherols (B72186). nih.gov The specific stereochemistry of compounds like (4R)-6-methyl-3,4-dihydro-2H-chromen-4-ol is a key aspect of their chemical identity and potential bioactivity. ontosight.ai The role of specific stereochemistry in the biological activity of compounds like Sargachromanol D is an area of active investigation. ontosight.ai

Cellular and Molecular Target Identification and Validation (Non-Human Models)

Identifying and validating the molecular targets of bioactive compounds is a cornerstone of preclinical drug discovery. drugtargetreview.com For this compound analogues, this process has been pursued in various non-human models, including cell-based assays and in vitro enzyme studies, to elucidate their mechanisms of action.

One key set of targets identified for 2H-chromene derivatives are the tumor-associated carbonic anhydrase (CA) isoforms IX and XII. tandfonline.comnih.gov These enzymes are recognized as potential therapeutic targets in hypoxic tumors. The validation of these targets was achieved by demonstrating that synthesized 2H-chromene and 7H-furo-chromene derivatives selectively inhibit CA IX and XII with high potency, while showing no activity against off-target isoforms CA I and II in enzymatic assays. tandfonline.comnih.gov

Another validated molecular target is the Hypoxia-Inducible Factor-1 (HIF-1), a critical regulator of cellular responses to low oxygen, which is often overactive in tumors. nih.gov A novel small molecule, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, was discovered to be a HIF-1 pathway inhibitor. Its efficacy was validated in a reporter gene assay in tumor cell lines and its ability to antagonize tumor growth was confirmed in animal models of cancer. nih.gov

In the context of metabolic diseases, peroxisome proliferator-activated receptor-gamma (PPAR-γ) has been identified as a target. An in vitro PPAR-γ transactivation assay showed that certain chromene-6-sulfonamide derivatives possess potent PPAR-γ activity, indicating a role in improving insulin (B600854) sensitivity and glucose metabolism. researchgate.net

Furthermore, cellular models have been instrumental in validating the effects of these compounds on specific pathways. For example, Puerol A, an inhibitor of tyrosinase, was shown to dose-dependently decrease melanin content in B16F10 mouse melanoma cells, confirming its cellular efficacy. mdpi.com Similarly, the anti-proliferative activities of various chromene derivatives have been validated against a panel of human cancer cell lines, with some compounds showing potent cytotoxic effects and inhibiting key kinases like EGFR and VEGFR-2. caribjscitech.commdpi.com

Mechanistic Studies in Non-Human In Vivo Systems (excluding PK/PD/Toxicity)

Cellular Permeability and Distribution Investigations

Direct in vivo studies detailing the cellular permeability and tissue distribution of the parent compound, this compound, are not extensively documented in publicly available research. However, significant insights can be inferred from research on its well-known analogues, particularly tocotrienols, which share the core this compound structure with an added isoprenoid tail. nih.govgerli.comfrontiersin.org

Tocotrienols are known to penetrate tissues, including the skin, rapidly and effectively. ebi.ac.uk Their unsaturated side chain is thought to contribute to better tissue permeation compared to tocopherols. researchgate.net In non-human models, such as rats, tocotrienols have been found to accumulate in adipose tissue and skin. ebi.ac.uk The distribution of these vitamin E congeners is handled in vivo by hepatic transport proteins like the α-tocopherol transfer protein (α-TTP). ebi.ac.ukresearchgate.net While α-tocopherol is the most prevalent form of vitamin E in human and animal tissues, the metabolic pathways and distribution mechanisms for other isomers are actively studied. gerli.comresearchgate.net For instance, research in rats suggests that α-tocopherol can enhance the metabolism of α-tocotrienol. ebi.ac.uk

The chromene scaffold itself is recognized for its potential in drug development due to favorable characteristics like high bioavailability. echemcom.com The structural class of chromenols, derived from the 2-methyl-2H-chromen-6-ol core, is vast and found in numerous natural sources. nih.govrsc.org While specific data on this compound is sparse, the general lipophilicity of the chromene ring suggests it would be readily permeable across cell membranes. However, factors such as the lack of the long side-chain found in tocotrienols would significantly alter its specific distribution profile and retention in lipid-rich tissues. nih.gov Further research is needed to delineate the specific in vivo permeability and distribution patterns of this compound itself. nih.gov

Metabolomic Profiling (Non-Human, Mechanistic Insights)

Metabolomic studies in non-human in vivo systems offer a window into the biochemical pathways modulated by this compound and its analogues, providing clues to their mechanisms of action. A key area of investigation for chromene-based compounds is their impact on metabolic pathways, particularly in the context of cancer and inflammation. nih.govfrontiersin.orguminho.pt

In vivo studies using the chick chorioallantoic membrane (CAM) model have shown that certain chromene derivatives can inhibit tumor proliferation and angiogenesis. uminho.pt Mechanistically, these compounds have been found to interfere with key enzymes in the glycolytic process, suggesting an impact on cancer cell metabolism. uminho.pt

Analogues of this compound, such as certain tocotrienols and related compounds, have demonstrated cholesterol-lowering activity in animal models like chickens. rsc.org The proposed mechanism involves the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. ebi.ac.ukrsc.org This intervention leads to a reduction in total serum cholesterol and low-density lipoprotein (LDL) cholesterol. rsc.org

The metabolism of this compound itself, like other phenolic compounds, is expected to involve hepatic processes. The primary route of metabolism for vitamin E forms involves cytochrome P450-dependent hydroxylases and oxidases, which lead to the formation of various oxidation products and truncated side chains. rsc.org These metabolic transformations, occurring in the liver, result in bioactive intermediates, including long-chain metabolites, which are thought to mediate some of the physiological functions of vitamin E. researchgate.net The half-life of tocotrienols is relatively short, in the range of 3.8 to 4.4 hours for gamma- and alpha-tocotrienol, respectively, in rats. ebi.ac.uk

The table below summarizes key findings from non-human in vivo mechanistic studies on this compound analogues.

| Compound/Analogue Class | Model System | Key Mechanistic Finding | Metabolic Pathway Implicated |

| Chromene-based compounds | Chick Chorioallantoic Membrane (CAM) | Inhibition of tumor proliferation and angiogenesis. uminho.pt | Glycolysis uminho.pt |

| Tocotrienols/Related Compounds | Chicken | Reduction of total serum and LDL cholesterol. rsc.org | Cholesterol Biosynthesis (HMG-CoA Reductase Inhibition) ebi.ac.ukrsc.org |

| Vitamin E (general) | Rat | Hepatic metabolism via cytochrome P450 enzymes. rsc.org | Production of bioactive long-chain metabolites. researchgate.net |

This data highlights the influence of the chromene scaffold on fundamental metabolic processes, underscoring its potential as a modulator of cellular metabolism in various physiological and pathological states.

Advanced Analytical Methodologies for 2h Chromen 6 Ol Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography stands as a cornerstone for the analysis of 2H-chromen-6-ol, enabling the separation and quantification of the parent compound and its metabolites from intricate biological and chemical matrices.

High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis and Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the characterization and purity assessment of chromene compounds. ontosight.ai When coupled with UV/Vis and Mass Spectrometry (MS) detectors, HPLC provides a robust platform for both qualitative and quantitative analysis. A novel LC-MS/MS method has been developed for the simultaneous quantification of related compounds like α-tocopherol and its metabolites in human serum, highlighting the technique's sensitivity and specificity. researchgate.net This approach often utilizes stable isotope-labeled internal standards to ensure accuracy. researchgate.net The use of advanced chromatography columns, such as those with pentafluorophenyl-based core-shell technology, allows for the baseline separation of isomeric compounds that would otherwise be difficult to distinguish. researchgate.net

For instance, in the analysis of eslicarbazepine (B1671253) acetate (B1210297) and its impurities, which include chromene derivatives, a stability-indicating LC-UV method was developed. This method successfully separated various process-related impurities and degradation products. researchgate.net The structural confirmation of these impurities was achieved through techniques including NMR and MS. researchgate.net

Table 1: HPLC Parameters for Analysis of Chromene Derivatives

| Parameter | Value/Condition | Source |